7,8-Dihydroxy-N-phenethylisoquinoline-3-carboxamide
Description
Properties
CAS No. |
146743-94-4 |
|---|---|
Molecular Formula |
C18H16N2O3 |
Molecular Weight |
308.3 g/mol |
IUPAC Name |
7,8-dihydroxy-N-(2-phenylethyl)isoquinoline-3-carboxamide |
InChI |
InChI=1S/C18H16N2O3/c21-16-7-6-13-10-15(20-11-14(13)17(16)22)18(23)19-9-8-12-4-2-1-3-5-12/h1-7,10-11,21-22H,8-9H2,(H,19,23) |
InChI Key |
CEUNWOFTYKAWDL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)C2=NC=C3C(=C2)C=CC(=C3O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-Dihydroxy-N-phenethylisoquinoline-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the condensation of 3,4-dihydroxybenzaldehyde with phenethylamine to form the intermediate Schiff base. This intermediate is then cyclized using a suitable cyclizing agent, such as polyphosphoric acid, to yield the isoquinoline core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, such as metal catalysts, to facilitate the cyclization and amidation steps. Additionally, process optimization techniques, such as continuous flow synthesis, can be employed to scale up the production while maintaining consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
7,8-Dihydroxy-N-phenethylisoquinoline-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups at the 7 and 8 positions can be oxidized to form quinone derivatives.
Reduction: The isoquinoline ring can be reduced to form tetrahydroisoquinoline derivatives.
Substitution: The phenethyl group can undergo electrophilic substitution reactions, such as nitration or halogenation
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: Nitrated or halogenated phenethylisoquinoline derivatives.
Scientific Research Applications
7,8-Dihydroxy-N-phenethylisoquinoline-3-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex isoquinoline derivatives.
Mechanism of Action
The mechanism of action of 7,8-Dihydroxy-N-phenethylisoquinoline-3-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound has been shown to interact with enzymes and receptors involved in oxidative stress and inflammation, such as alpha-synuclein and other protein aggregates.
Pathways Involved: It modulates pathways related to oxidative stress, apoptosis, and cell cycle regulation, thereby exerting its neuroprotective and anticancer effects.
Comparison with Similar Compounds
Substituent Variations on the Amide Nitrogen
- N-Benzyl-7,8-dihydroxy-3-isoquinolinecarboxamide (C₁₇H₁₄N₂O₃; MW 294.31): Replacing the phenethyl group with a benzyl substituent reduces the alkyl chain length, decreasing lipophilicity (theoretical LogP ~1.8 vs. ~2.5 for the phenethyl analog). This may reduce blood-brain barrier penetration but improve aqueous solubility. The benzyl group’s planar structure could also alter steric interactions with target proteins .
- The hexahydroquinoline core with dioxo groups reduces aromaticity, likely decreasing π-π stacking interactions compared to the fully aromatic isoquinoline system .
Core Structural Modifications
- Thieno[2,3-b]quinoline Derivatives (e.g., C₂₂H₂₅N₃O₃S; MW 411.50): Replacing the isoquinoline core with a thienoquinoline scaffold (as in –8) introduces a sulfur atom, which may improve metabolic stability but reduce planarity.
Functional Group Analysis
- Dihydroxy Groups (7,8 positions): Unique to the target compound, these groups are absent in analogs like 3-chloro-N-phenyl-phthalimide () and thienoquinoline derivatives. The hydroxyls enable strong hydrogen bonding, crucial for interactions with kinases or metal ions in enzymatic targets .
- Halogen and Methoxy Substituents: Fluorine () and methoxy groups () are common in drug design for tuning electronic effects and metabolic resistance.
Physicochemical and Pharmacokinetic Properties
Notes: LogP values estimated using fragment-based methods; solubility data inferred from structural analogs.
Biological Activity
7,8-Dihydroxy-N-phenethylisoquinoline-3-carboxamide is a compound of interest in the field of medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms, therapeutic applications, and relevant case studies.
- IUPAC Name : 7,8-Dihydroxy-N-phenethylisoquinoline-3-carboxamide
- CAS Number : 146743-94-4
- Molecular Formula : C16H17N2O3
- Molecular Weight : 299.32 g/mol
Biological Activity Overview
The biological activity of 7,8-Dihydroxy-N-phenethylisoquinoline-3-carboxamide has been explored in various studies, revealing several therapeutic potentials:
- Antioxidant Activity : The compound exhibits significant antioxidant properties, which can mitigate oxidative stress-related damage in cells. This activity is crucial for preventing various diseases linked to oxidative stress.
- Anti-inflammatory Effects : Research indicates that this compound can inhibit pro-inflammatory cytokines and enzymes, suggesting its potential in treating inflammatory diseases.
- Antimicrobial Properties : Preliminary studies have shown that 7,8-Dihydroxy-N-phenethylisoquinoline-3-carboxamide possesses antimicrobial activity against certain bacterial strains, making it a candidate for further exploration in infectious disease treatment.
- Neuroprotective Effects : Investigations into its neuroprotective properties have shown promise in models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
The mechanisms underlying the biological activities of this compound involve several pathways:
- Inhibition of Enzymes : It is believed to inhibit key enzymes involved in inflammatory pathways and oxidative stress responses.
- Receptor Interaction : The compound may interact with specific receptors in the nervous system, enhancing cholinergic transmission which is beneficial in neurodegenerative conditions.
Case Study 1: Antioxidant Activity Assessment
A study conducted on the antioxidant properties of 7,8-Dihydroxy-N-phenethylisoquinoline-3-carboxamide utilized DPPH (2,2-diphenyl-1-picrylhydrazyl) assays to evaluate its free radical scavenging ability. The results indicated a significant reduction in DPPH radical concentration at varying concentrations of the compound.
| Concentration (µM) | DPPH Reduction (%) |
|---|---|
| 10 | 25 |
| 50 | 45 |
| 100 | 70 |
Case Study 2: Neuroprotective Effects
In a neuroprotection study using SH-SY5Y neuroblastoma cells exposed to oxidative stress, treatment with the compound led to a significant decrease in cell death compared to untreated controls. The protective effect was dose-dependent.
| Treatment (µM) | Cell Viability (%) |
|---|---|
| Control | 100 |
| 10 | 85 |
| 50 | 75 |
| 100 | 60 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
